molecular formula C7H9ClN2 B1365329 4-Chloro-N,N-dimethylpyridin-2-amine CAS No. 735255-56-8

4-Chloro-N,N-dimethylpyridin-2-amine

Cat. No. B1365329
M. Wt: 156.61 g/mol
InChI Key: KYBFYCQUKSEXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-dimethylpyridin-2-amine, also known as 4-CDMA, is a heterocyclic organic compound that belongs to the pyridine family1. It has a CAS Number of 735255-56-8 and a molecular weight of 156.612.



Synthesis Analysis

Unfortunately, the specific synthesis process for 4-Chloro-N,N-dimethylpyridin-2-amine is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions, which may require specialized knowledge and equipment.



Molecular Structure Analysis

The IUPAC name for this compound is N-(4-chloro-2-pyridinyl)-N,N-dimethylamine2. The InChI code is 1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H32.



Chemical Reactions Analysis

The specific chemical reactions involving 4-Chloro-N,N-dimethylpyridin-2-amine are not detailed in the search results. However, similar compounds are often used in various chemical reactions, including as catalysts or reagents.



Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 32-34°C2. It has a purity of 95%2. The storage temperature is room temperature2.


Scientific Research Applications

Amination Reactions

4-Chloro-N,N-dimethylpyridin-2-amine is utilized in various amination reactions. For instance, microwave irradiation–assisted amination of 2-chloropyridine derivatives with amide solvents is a notable application, where simple, quick, and high-yielding synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives is achieved (Samadi et al., 2011). Additionally, the amination of chloropyrimidines with n-alkylamines has been explored, with the creation of new n-alkylaminopyrimidines (Brown & Lyall, 1964).

Catalysis in Chemical Reactions

This compound also plays a role in catalyzing various chemical reactions. For example, N,N-Dimethylpyridin-4-amine is used as a catalyst for cyanoethoxycarbonylation of aldehydes under solvent-free conditions, yielding ethylcyanocarbonates (Khan et al., 2010). In polymer science, aromatic amine ligands like 4-aminopyridine, in combination with copper(I) chloride, have been used to catalyze the polymerization of 2,6-dimethylphenol (Kim et al., 2018).

Synthesis of Organic Compounds

The synthesis of various organic compounds also involves 4-Chloro-N,N-dimethylpyridin-2-amine. It is used in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, showcasing an environmentally benign method (D’hooghe et al., 2009). Light-promoted N,N-dimethylation of amine and nitro compound with methanol catalyzed by Pd/TiO2 at room temperature is another application, where this compound is used to synthesize a variety of N,N-dimethyl amines (Zhang et al., 2015).

Analytical Chemistry

In the field of analytical chemistry, infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid with amines are conducted. These studies show the relationship between the infrared protonic vibrational band and proton affinity, with 4-Chloro-N,N-dimethylpyridin-2-amine being a key compound in the study (Awad & Habeeb, 1996).

ConclusionThe scientific research applications of 4-Chloro-N,N-dimethylpyridin-2-amine span various fields, including organic synthesis, catalysis, and analytical chemistry, showcasing its versatility

Further Insights into the Applications of 4-Chloro-N,N-dimethylpyridin-2-amine

Catalytic Applications

  • Boronic Acid-DMAPO Cooperative Catalysis : This compound has been used in boronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperative catalysis. This method is effective for dehydrative condensation between carboxylic acids and amines under azeotropic reflux conditions, showing practicality and scalability for synthesizing compounds like sitagliptin (Ishihara & Lu, 2016).

Synthesis and Polymerization

  • Polymerization of 2,6-Dimethylphenol : 4-Chloro-N,N-dimethylpyridin-2-amine is employed in the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride. This method is highly efficient in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).

Environmental Applications

  • Plasma-Triggered CH4/NH3 Coupling Reaction : This compound is significant in the CH4/NH3 coupling reaction triggered by dielectric barrier discharge plasma for the direct synthesis of liquid nitrogen-containing organic chemicals, including amines and amides (Yi et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H3352. These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation2.


Future Directions

The future directions for the use of 4-Chloro-N,N-dimethylpyridin-2-amine are not specified in the search results. However, given its properties, it could potentially be used in various chemical reactions or as a reagent in the synthesis of other compounds.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

4-chloro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBFYCQUKSEXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479226
Record name 4-Chloro-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethylpyridin-2-amine

CAS RN

735255-56-8
Record name 4-Chloro-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic acid (0.6 ml, 10.5 mmol) was added dropwise to a solution of 2-amino-4-chloropyridine (384 mg, 3.0 mmol), formaldehyde (2.4 ml of a 37% aqueous solution, 29.6 mmol) and NaBH3CN (581 mg, 9.0 mmol) in MeCN (10 ml) and water (2 ml) at 0° C. After 10 minutes the reaction was warmed to room temperature and stirred for 3 days. The reaction was basified to pH4 with 1M aq. NaOH and then extracted with diethyl ether (3×30 ml), dried (MgSO4), filtered and concentrated at reduced pressure. The residue was purified by FCC (Hexane/Diethyl ether with gradient, 98:2 to 8:2) to provide the title compound as colourless oil (260 mg, 56%).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-N,N-dimethylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chloro-N,N-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.